molecular formula C18H18ClN5O B2762498 5-amino-1-(2-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899974-12-0

5-amino-1-(2-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2762498
CAS No.: 899974-12-0
M. Wt: 355.83
InChI Key: UPROLFGKGGFZRQ-UHFFFAOYSA-N
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Description

5-amino-1-(2-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CBTA, and it is a member of the 1,2,3-triazole family of compounds.

Scientific Research Applications

Antimicrobial Activities

Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some compounds, including 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, demonstrated good to moderate activities against test microorganisms, suggesting potential application in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis of Biologically Active Compounds

The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates offers a pathway to create triazole-based scaffolds for peptidomimetics or biologically active compounds. This method provides a regiocontrolled approach to access these scaffolds, potentially useful in the synthesis of HSP90 inhibitors and other biologically active triazole derivatives (Ferrini et al., 2015).

Antiviral Activities

Benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized and shown significant antiviral activities against influenza A virus (H5N1), highlighting the potential of triazole derivatives in developing new antiviral drugs (Hebishy et al., 2020).

Anticancer Agents

N-(Ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives have been synthesized and evaluated for their anticancer activities, particularly against MCF-7 breast cancer cell lines. This research indicates the potential of triazole derivatives as scaffolds for developing novel anticancer agents (Butler et al., 2013).

Properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-(4-ethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-2-12-7-9-14(10-8-12)21-18(25)16-17(20)24(23-22-16)11-13-5-3-4-6-15(13)19/h3-10H,2,11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPROLFGKGGFZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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